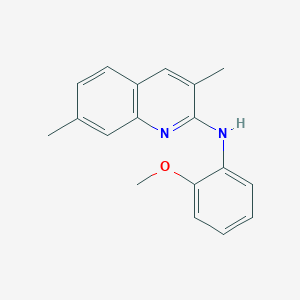![molecular formula C15H13BrO4 B5804121 3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid](/img/structure/B5804121.png)
3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring a bromine atom and a hydroxymethyl group attached to a phenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid typically involves the following steps:
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Esterification and Hydrolysis: The esterification of the hydroxymethylated intermediate with benzoic acid derivatives, followed by hydrolysis, yields the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: 3-[[2-Carboxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid.
Reduction: 3-[[2-Hydroxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act by:
Inhibiting enzymes: Binding to active sites and altering enzyme activity.
Modulating receptors: Interacting with cellular receptors and influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(hydroxymethyl)benzoic acid: Lacks the phenoxy moiety.
4-(Hydroxymethyl)phenoxyacetic acid: Lacks the bromine atom.
2-Bromo-4-(hydroxymethyl)phenoxyacetic acid: Similar structure but different functional groups.
Uniqueness
3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid is unique due to the combination of its bromine atom, hydroxymethyl group, and phenoxy moiety
Propiedades
IUPAC Name |
3-[[2-bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c16-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)15(18)19/h1-7,17H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAVBVFQDGVYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)
![N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5804049.png)
![12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
![N-[4-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B5804067.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5804077.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)

![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)

![2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)

